3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one
Description
Properties
IUPAC Name |
3-[6-(hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-8-10-4-2-6-12(13-10)9-3-1-5-11(15)7-9/h2,4,6-7,14H,1,3,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJSXHXKAFTTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC=CC(=N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one typically involves the reaction of 2-hydroxymethylpyridine with cyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the cyclohexenone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)
Major Products Formed
Oxidation: 3-[6-(Carboxyl)pyridin-2-yl]cyclohex-2-en-1-one
Reduction: 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-ol
Substitution: 3-[6-(Halomethyl)pyridin-2-yl]cyclohex-2-en-1-one, 3-[6-(Aminomethyl)pyridin-2-yl]cyclohex-2-en-1-one
Scientific Research Applications
3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxymethyl group and the cyclohexenone moiety may play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one, the following table compares its structural and functional features with analogous cyclohexenone derivatives:
Key Observations
Methoxy groups in (E)-6-(3-(3,4,5-Trimethoxyphenyl)acryloyl)cyclohex-2-en-1-one provide electron-donating effects, which may stabilize conjugated systems but reduce electrophilicity at the ketone .
Hydrogen Bonding :
- The hydroxymethyl group on the pyridine ring enables strong hydrogen-bonding interactions, similar to the hydroxyl group in (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one . This property could enhance solubility in polar solvents and influence crystallization behavior.
Steric and Spatial Considerations: Bulky substituents like the isopropenyl group in isopiperitenone may hinder nucleophilic attack at the ketone, whereas the planar pyridine ring in the target compound minimizes steric hindrance .
Biological Relevance: Pyridine-containing analogs (e.g., piperine-inspired scaffolds in ) often exhibit enhanced binding to biological targets like IL-1β and NF-κB due to aromatic π-π interactions . The hydroxymethyl group may further modulate pharmacokinetic properties, such as bioavailability, compared to non-polar substituents.
Biological Activity
3-[6-(Hydroxymethyl)pyridin-2-yl]cyclohex-2-en-1-one is a compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. Its unique structure, which incorporates a hydroxymethyl-substituted pyridine ring and a cyclohexenone moiety, suggests potential for various biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
The synthesis of this compound typically involves the reaction of 2-hydroxymethylpyridine with cyclohex-2-en-1-one under basic conditions, often utilizing sodium hydroxide as a catalyst in an ethanol solvent. This reaction is performed under reflux to ensure complete conversion.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its functional groups .
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities .
Enzyme Inhibition
Research has highlighted the potential of pyridine derivatives in inhibiting specific enzymes. The hydroxymethyl group in this compound could enhance binding affinity to target enzymes, thus functioning as a competitive inhibitor. This characteristic is particularly relevant in drug design for conditions requiring enzyme modulation .
Antioxidant Properties
The presence of the hydroxymethyl group may contribute to antioxidant activity by scavenging free radicals. Studies on related compounds have shown promising results in reducing oxidative stress markers, indicating that this compound might similarly protect cellular components from oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| 3-Hydroxy-2-methylpyridine | Hydroxyl group at position 3 | Antimicrobial, enzyme inhibition |
| 2-Hydroxy-6-methylpyridine | Hydroxyl group at position 2 | Antioxidant properties |
| This compound | Hydroxymethyl group and cyclohexenone moiety | Potential enzyme inhibitor, antioxidant |
Study on Antimicrobial Properties
A study conducted on pyridine derivatives demonstrated that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications in the pyridine ring could enhance activity, making a case for further exploration of this compound in this context .
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition capabilities of related compounds, revealing that certain substitutions on the pyridine ring improved binding to cyclooxygenase enzymes. This finding suggests that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
